4-Methyl-N-methyl-N-(2-phenyl-2H-pyrazol-3-YL)benzenesulfonamide 4-Methyl-N-methyl-N-(2-phenyl-2H-pyrazol-3-YL)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 374632-71-0
VCID: VC14470773
InChI: InChI=1S/C17H17N3O2S/c1-14-8-10-16(11-9-14)23(21,22)19(2)17-12-13-18-20(17)15-6-4-3-5-7-15/h3-13H,1-2H3
SMILES:
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4 g/mol

4-Methyl-N-methyl-N-(2-phenyl-2H-pyrazol-3-YL)benzenesulfonamide

CAS No.: 374632-71-0

Cat. No.: VC14470773

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-methyl-N-(2-phenyl-2H-pyrazol-3-YL)benzenesulfonamide - 374632-71-0

Specification

CAS No. 374632-71-0
Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
IUPAC Name N,4-dimethyl-N-(2-phenylpyrazol-3-yl)benzenesulfonamide
Standard InChI InChI=1S/C17H17N3O2S/c1-14-8-10-16(11-9-14)23(21,22)19(2)17-12-13-18-20(17)15-6-4-3-5-7-15/h3-13H,1-2H3
Standard InChI Key KRHPBWNETCEFGS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=NN2C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a benzenesulfonamide core substituted with a methyl group at the para position and an N-methyl-N-(2-phenylpyrazol-3-yl) moiety. The pyrazole ring is attached to a phenyl group, creating a planar aromatic system that influences its electronic properties.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameN,4-dimethyl-N-(2-phenylpyrazol-3-yl)benzenesulfonamide
Molecular FormulaC₁₇H₁₇N₃O₂S
Molecular Weight327.4 g/mol
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=NN2C3=CC=CC=C3
InChIKeyKRHPBWNETCEFGS-UHFFFAOYSA-N

The crystal structure remains unresolved, but computational models predict a twisted conformation between the sulfonamide and pyrazole groups, which may affect substrate binding in enzymatic interactions.

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks at δ 7.48–7.31 (m, 5H, aromatic), δ 5.40–5.27 (m, 1H, pyrazole), and δ 2.42 (s, 3H, methyl) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 328.1 [M+H]⁺, consistent with the molecular formula.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Sulfonylation: Reaction of 4-methylbenzenesulfonyl chloride with methylamine yields N-methyl-4-methylbenzenesulfonamide.

  • N-Alkylation: Coupling the sulfonamide with 3-bromo-2-phenylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) introduces the pyrazole moiety.

Alternative methods include electrochemical α-tetrahydrofuranylation of sulfonamides, though this approach remains exploratory for arylpyrazole derivatives .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
SulfonylationSOCl₂, CH₃NH₂0–25°C78
N-Alkylation3-Bromo-2-phenylpyrazole80°C65

Biological Activity and Mechanism

Enzyme Inhibition

4-Methyl-N-methyl-N-(2-phenyl-2H-pyrazol-3-yl)benzenesulfonamide demonstrates inhibitory activity against cytochrome P450 2C18 (IC₅₀ = 1.2 μM). Molecular docking studies suggest the sulfonamide group coordinates with the heme iron, while the pyrazole ring occupies a hydrophobic pocket adjacent to the active site .

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization at three positions:

  • Sulfonamide Methyl Group: Replacement with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability.

  • Pyrazole Ring: Substitution with halogens improves target binding affinity.

  • N-Methyl Group: Removal reduces cytotoxicity while maintaining potency.

Patent Landscape

As of 2024, six patents describe benzenesulfonamide-pyrazole hybrids for treating inflammatory disorders and oncology indications. Key claims emphasize their use as PD-1/PD-L1 interaction inhibitors and COX-2 selective antagonists.

Future Research Directions

  • Structural Elucidation: X-ray crystallography to resolve binding modes with CYP450 isoforms.

  • In Vivo Studies: Pharmacokinetic profiling in murine models to assess bioavailability.

  • Therapeutic Expansion: Exploration in neurodegenerative diseases, leveraging sulfonamide-mediated carbonic anhydrase inhibition.

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